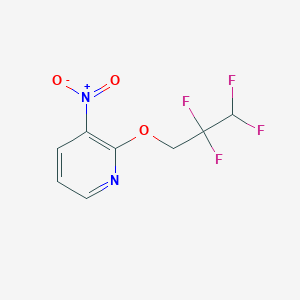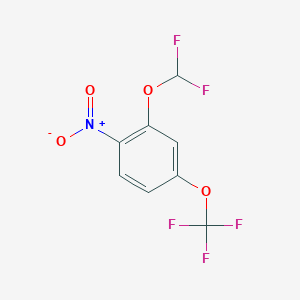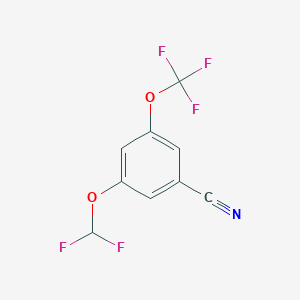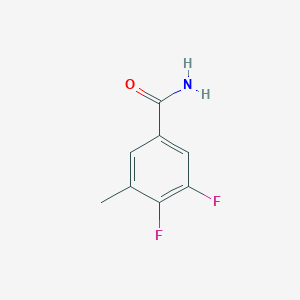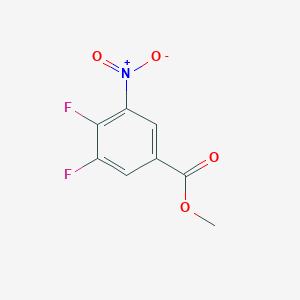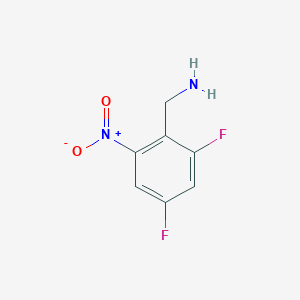![molecular formula C13H24N2O3 B1413004 tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1822511-77-2](/img/structure/B1413004.png)
tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Vue d'ensemble
Description
Tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate, commonly referred to as TB-AO-AZD, is a low-molecular-weight organic compound that has been studied extensively for its potential applications in scientific research. TB-AO-AZD has a wide range of uses, ranging from its ability to act as a catalyst in organic synthesis reactions to its potential use as a therapeutic agent.
Applications De Recherche Scientifique
Synthetic Methodologies and Environmental Implications
Synthetic Phenolic Antioxidants and Environmental Presence : Synthetic phenolic antioxidants, structurally related to tert-butyl compounds, are used across various industries for prolonging product shelf life by retarding oxidative reactions. Studies have shown their environmental occurrence in indoor dust, air particulates, sea sediment, river water, and even human tissues like fat, serum, and breast milk. The presence of transformation products, potentially more toxic than their parent compounds, has been detected, indicating the need for further research into their environmental behaviors and toxicological effects (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether : The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has been explored as an alternative method for environmental remediation. This study highlights the feasibility of utilizing radio frequency (RF) plasma reactors for decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011).
Applications in N-heterocycles Synthesis : Chiral sulfinamides, including tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology provides access to structurally diverse N-heterocycles, highlighting the compound's significance in the synthesis of natural products and therapeutically relevant compounds (Philip et al., 2020).
Biodegradation and Fate in Environmental Settings
- Microbial Degradation of MTBE and TBA : The review discusses the fate of fuel oxygenates like MTBE in the subsurface, governed by their degradability under various redox conditions. Despite MTBE's low biodegradation potential, certain microorganisms have shown the ability to degrade MTBE aerobically, and to a lesser extent, anaerobically, emphasizing the importance of understanding microbial interactions and degradation pathways for effective environmental management (Schmidt et al., 2004).
Propriétés
IUPAC Name |
tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-5-13(9-15)8-10(14)4-7-17-13/h10H,4-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVRAVQFMPWVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



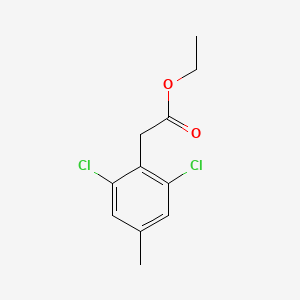
![tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1412923.png)

